molecular formula C20H27N3O3 B2820264 N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-51-6

N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No. B2820264
CAS RN: 872848-51-6
M. Wt: 357.454
InChI Key: VXDLZCZCRVJLQB-UHFFFAOYSA-N
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Description

Indole derivatives are important in many bioactive aromatic compounds and have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of N-(indol-2-yl)amides and N-(indol-3-yl)amides, which are similar to your compound, is scarce in the scientific literature due to unstable intermediates impeding current reported syntheses . The most commonly reported preparation is via an acylation 3- or 2-aminoindole respectively .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

The reaction for the synthesis of N-(indol-2-yl)amides and N-(indol-3-yl)amides is observed for alkyl and aryl carboxylic acids and both N-substituted or 1H-indole derivatives are tolerated .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • A study detailed the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were found to be potent inhibitors of the urease enzyme. These compounds, through their enzyme inhibitory kinetics, demonstrated competitive inhibition, suggesting their potential as therapeutic agents in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

  • Another study focused on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, highlighting their potent anti-diabetic agents. These molecules exhibited significant inhibitory potential against the α-glucosidase enzyme, presenting them as lead molecules for further research in developing advanced antidiabetic agents (Nazir et al., 2018).

Catalytic and Antimicrobial Activities

  • Research on di-, tri-, and tetranuclear nickel(II) complexes with oximato bridges revealed their magnetism and catecholase-like activity. Tetranuclear complexes exhibited excellent catalytic activity in the aerial oxidation of certain compounds, suggesting their use in catalysis and potential therapeutic applications (Das et al., 2013).

  • A synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides as potent cannabinoid receptor type 2 ligands were conducted, showcasing the potential of these compounds in targeting specific receptors for therapeutic benefits (Moldovan et al., 2017).

Biotechnological Production and Environmental Degradation

  • The biotechnological production of butanol by clostridia was reviewed, emphasizing the renewed interest in fermentative butanol production due to its potential use as a fuel or fuel additive. This highlights the environmental and industrial applications of related compounds (Lee et al., 2008).

  • A study on the reactivity of chloroacetylated β-enamino compounds for the synthesis of heterocycles suggests the versatility of such compounds in creating polyfunctionalized heterocyclic compounds, which could have varied applications in medicinal chemistry and environmental degradation processes (Braibante et al., 2002).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . With the indole scaffold already being an important structure in drug discovery, improving the accessibility of structure classes would open the door to new functionalization and could see these moieties incorporated into drug design strategies .

properties

IUPAC Name

N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-5-14(4)21-20(26)19(25)16-12-23(13-18(24)22(6-2)7-3)17-11-9-8-10-15(16)17/h8-12,14H,5-7,13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDLZCZCRVJLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

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